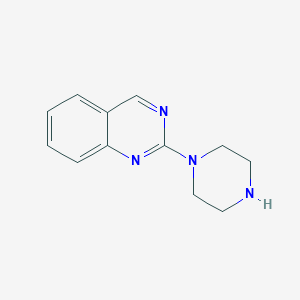

2-Piperazin-1-yl-quinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-piperazin-1-ylquinazoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4/c1-2-4-11-10(3-1)9-14-12(15-11)16-7-5-13-6-8-16/h1-4,9,13H,5-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRQJIAVOKMKUOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3C=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201308966 | |

| Record name | 2-(1-Piperazinyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201308966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51047-61-1 | |

| Record name | 2-(1-Piperazinyl)quinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51047-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Piperazinyl)quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201308966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Piperazin 1 Yl Quinazoline

Regioselective Functionalization and Derivatization Strategies

Substitutions and Acylations on the Piperazine (B1678402) Nitrogen Atoms

The piperazine ring of 2-piperazin-1-yl-quinazoline offers a prime site for synthetic elaboration, particularly at the distal nitrogen atom. This reactivity allows for the introduction of a wide variety of substituents and acyl groups, leading to the generation of extensive compound libraries with diverse pharmacological profiles.

Nucleophilic substitution reactions are commonly employed to modify the piperazine ring. For instance, alkyl halides can be used to introduce different alkyl groups. A series of 2-piperazin-1-yl-quinazolines were synthesized and evaluated for their antiplatelet aggregation activity. nih.gov The synthesis involved the reaction of 2-chloroquinazoline (B1345744) with various N-substituted piperazines. researchgate.net

Acylation of the piperazine nitrogen is another powerful strategy. This can be achieved using various acylating agents, such as acid chlorides or anhydrides, to introduce acyl moieties. For example, terazosin (B121538) analogs, which feature acylation of the piperazine ring, have been synthesized and shown to activate Pgk1, suggesting potential neuroprotective applications. In one study, a series of novel quinazolin-4(3H)-one derivatives were synthesized by acylating the piperazine ring with different carboxylic acids using HATU as a coupling reagent. rsc.org

The following table provides examples of substituents and acylating agents used in the modification of the piperazine moiety of this compound derivatives and the resulting compounds.

| Starting Material | Reagent | Resulting Compound/Derivative | Reference |

| 2-Aryl-4-(piperazin-1-yl)quinazoline | Various Carboxylic Acids / HATU | Amide derivatives | rsc.org |

| 2-Chloro-N-(4-oxo-substituted-quinazolin-3(4H)-yl)-acetamides | Various Substituted Piperazines | 2-(1H-substituted-piperazin-1-yl)-N-(4-oxo-substituted-quinazolin-3(4H)-yl)-acetamides | scispace.com |

| 2,4-Dichloroquinazoline (B46505) | N-substituted piperazines | Substituted 4-chloro-2-(4-piperazin-1-yl) quinazolines | researchgate.net |

| 2-Chloroquinazoline | Phenylpiperazine | 4-Phenyl-2-(piperazin-1-yl)quinazoline |

Hybridization with Diverse Pharmacophores (e.g., Diarylether, Oxadiazole, Triazole)

Molecular hybridization, a strategy that combines two or more pharmacophores into a single molecule, is a prominent approach in drug design to enhance therapeutic potential. researchgate.net The this compound scaffold is an excellent platform for such hybridization, allowing for the incorporation of various biologically active moieties.

Diarylether Hybrids: A notable example is the hybridization of the quinazolin-4(3H)-one scaffold with a diarylether fragment and a piperazine ring. This strategy has been employed to synthesize novel derivatives with activity against Toxoplasma gondii. acs.orgnih.gov The synthesis involved the nucleophilic substitution reaction between a quinazolin-4(3H)-one derivative and 2-bromo-N-(4-phenoxyphenyl)acetamide. acs.org

Oxadiazole Hybrids: The 1,3,4-oxadiazole (B1194373) ring is another important pharmacophore known for its diverse biological activities. Hybrid molecules incorporating both the quinazoline (B50416) and 1,3,4-oxadiazole moieties have been synthesized. One synthetic route involves the reaction of 2-(4-oxoquinazolin-3(4H)-yl) acetohydrazide with salicylaldehyde (B1680747) to form an intermediate which is then cyclized to afford the target 1,3,4-oxadiazole derivative. researchgate.net

Triazole Hybrids: The 1,2,4-triazole (B32235) moiety is another key pharmacophore that has been successfully hybridized with the quinazoline core. Quinazoline derivatives bearing a 1,2,4-triazole thioether moiety have been synthesized and shown to possess antibacterial and antifungal activities. mdpi.com

The following table summarizes examples of pharmacophores hybridized with the this compound core and their potential applications.

| Hybridized Pharmacophore | Resulting Hybrid Molecule | Potential Application | Reference |

| Diarylether | Quinazolin-4(3H)-one-piperazine-diarylether hybrids | Antitoxoplasmosis | acs.orgnih.gov |

| 1,3,4-Oxadiazole | Quinazolinone-oxadiazole hybrids | Not specified in provided text | researchgate.net |

| 1,2,4-Triazole | Quinazoline-1,2,4-triazole thioether hybrids | Antibacterial, Antifungal | mdpi.com |

Chemical Reactivity and Transformation Analysis

The this compound molecule, beyond the modifications on the piperazine ring, can undergo a range of other chemical transformations, including oxidation, reduction, and substitution reactions on its peripheral moieties.

Oxidation and Reduction Reactions

The quinazoline ring system and its substituents can be subjected to both oxidation and reduction reactions, leading to a variety of derivatives. For instance, 4-Phenyl-2-(piperazin-1-yl)quinazoline can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (B83412) (KMnO4), which may yield quinazolinone derivatives. Conversely, reduction reactions can be carried out using agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4).

Nucleophilic and Electrophilic Substitution on Peripheral Moieties

The quinazoline ring itself is susceptible to both nucleophilic and electrophilic substitution reactions, although the reactivity is influenced by the existing substituents.

Nucleophilic Substitution: The 2-chloroquinazoline precursor is a versatile building block for introducing the 2-quinazolinyl moiety through nucleophilic substitution. researchgate.net The chloro group at the 2-position makes it a versatile intermediate for synthesis. ontosight.ai The reaction of 2,4-dichloroquinazoline with various amines demonstrates regioselectivity, with substitution occurring preferentially at the 4-position. mdpi.com

Electrophilic Substitution: Nitration is a known electrophilic substitution reaction for the quinazoline ring. nih.gov The position of substitution is influenced by the reaction conditions and the directing effects of existing substituents. nih.gov

Precursor Chemistry and Intermediate Compound Synthesis

The synthesis of this compound and its derivatives relies on the availability of key precursors and intermediates. A common and crucial precursor is 2-chloroquinazoline .

Synthesis of 2-Chloroquinazoline: Several methods exist for the synthesis of 2-chloroquinazoline. One approach involves the reaction of 2-aminobenzaldehyde (B1207257) with chloroacetyl chloride followed by cyclization. ontosight.ai Another method starts from 2,4-dichloroquinazoline, where the 4-chloro substituent is selectively removed through methods like catalytic hydrogenation or Stille-type coupling. researchgate.net

Synthesis of this compound from 2-Chloroquinazoline: The most direct route to this compound involves the nucleophilic substitution of the chlorine atom in 2-chloroquinazoline with piperazine. This reaction is typically carried out in a suitable solvent and often in the presence of a base to neutralize the HCl generated. For example, the synthesis of 4-Phenyl-2-(piperazin-1-yl)quinazoline is achieved by reacting 2-chloroquinazoline with phenylpiperazine in a solvent like dichloromethane (B109758) (DCM) with a base such as potassium carbonate (K2CO3).

The following table outlines key precursors and their role in the synthesis of this compound derivatives.

| Precursor/Intermediate | Synthetic Transformation | Product | Reference |

| 2-Chloroquinazoline | Nucleophilic substitution with piperazine | This compound | |

| 2,4-Dichloroquinazoline | Selective removal of 4-chloro group | 2-Chloroquinazoline | researchgate.net |

| 2-Aminobenzaldehyde | Reaction with chloroacetyl chloride and cyclization | 2-Chloroquinazoline | ontosight.ai |

| 2-Amino-4,5-dimethoxybenzonitrile | Reaction with ethyl 4-furoylpiperazin-1-ylformimidate hydrochloride | 6,7-dimethoxy-4-amino-2-[4-(2-furoyl)piperazin-1-yl]quinazoline | google.com |

| 2-Aryl chloroquinazoline intermediates | Treatment with piperazine | 2-Aryl-4-(piperazin-1-yl)quinazoline | rsc.org |

Advanced Analytical Characterization for Structural Elucidation of 2 Piperazin 1 Yl Quinazoline Derivatives

Spectroscopic Techniques

Spectroscopic methods are indispensable for probing the molecular framework of 2-piperazin-1-yl-quinazoline derivatives, offering detailed insights into the connectivity of atoms and the nature of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. Both ¹H and ¹³C NMR provide atom-specific information about the chemical environment, allowing for the complete assignment of the molecular structure.

In ¹H NMR spectra of this compound derivatives, the protons of the quinazoline (B50416) ring typically appear in the aromatic region (δ 7.0-9.0 ppm). The specific chemical shifts and coupling patterns are influenced by the substitution on the benzene (B151609) portion of the quinazoline core. The protons of the piperazine (B1678402) ring are observed in the upfield region, generally between δ 2.5 and 4.0 ppm. These signals often appear as multiplets or broad singlets due to conformational exchange. For instance, in certain derivatives, the piperazine protons adjacent to the quinazoline ring and those adjacent to another substituent will exhibit distinct chemical shifts, confirming their respective chemical environments.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atoms of the quinazoline ring typically resonate in the range of δ 110-165 ppm. Carbons in the piperazine ring are found further upfield, usually between δ 40-60 ppm. The precise chemical shifts are sensitive to the electronic effects of nearby substituents, making ¹³C NMR a powerful tool for confirming substitution patterns. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Substituted this compound Derivative

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Quinazoline-H | 8.59 (s, 1H) | 163.6 |

| Aromatic-H | 7.00 - 7.90 (m) | 155.5, 152.0, 148.2, 137.1, 129.3, 128.1, 127.2, 110.6, 105.8, 104.5 |

| Piperazine-H | 3.63 (t, 4H), 3.58 (s, 4H) | 55.4, 55.3, 53.5, 52.6 |

Data derived from a representative methoxy- and morpholinopropoxy-substituted quinazoline derivative. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the context of this compound derivatives, IR spectra can confirm the presence of key structural motifs. For example, derivatives that are modified to be quinazolin-4(3H)-ones will exhibit a strong carbonyl (C=O) stretching absorption band typically in the region of 1670-1690 cm⁻¹. The presence of aromatic C-H bonds is indicated by absorptions above 3000 cm⁻¹, while aliphatic C-H stretches from the piperazine ring appear just below 3000 cm⁻¹. Other characteristic peaks, such as C-N stretching and aromatic C=C bending, further support the structural assignment.

Table 2: Characteristic IR Absorption Frequencies for a this compound Derivative

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

| C=O Stretch (in quinazolinone) | 1670 - 1690 |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. It is also a powerful tool for structural elucidation through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for the analysis of nitrogen-containing heterocyclic compounds like quinazoline derivatives due to their ability to be readily protonated. In positive-ion mode, ESI-MS spectra of these compounds are typically dominated by the protonated molecular ion, [M+H]⁺. This peak provides a direct measurement of the compound's monoisotopic molecular weight.

Tandem mass spectrometry (ESI-MS/MS) is used to further investigate the structure by inducing fragmentation of the parent ion. The resulting fragmentation patterns are often characteristic of the core structure and its substituents. soton.ac.uk The structure of the molecule is the primary factor controlling the fragmentation behavior. soton.ac.uk Common fragmentation pathways for protonated quinazolines involve cleavages within the piperazine ring or the bond connecting it to the quinazoline core, providing valuable data for confirming the identity of unknown derivatives or impurities. soton.ac.uknih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 ppm. This precision allows for the unambiguous determination of a compound's elemental composition. By comparing the experimentally measured exact mass of the [M+H]⁺ ion to the calculated mass for a proposed molecular formula, the elemental composition can be confidently confirmed. This technique is essential for verifying the identity of newly synthesized this compound derivatives and differentiating between compounds with the same nominal mass but different elemental compositions.

Table 3: Example of HRMS Data for a this compound Derivative

| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) |

|---|---|---|---|

| Derivative 1 | C₂₇H₃₅N₅O₃ | 478.2813 | 478.2808 |

| Derivative 2 | C₂₇H₃₄ClN₅O₃ | 546.2033 | 546.2026 |

| Derivative 3 | C₂₈H₃₇N₅O₃ | 492.2969 | 492.2963 |

Data sourced from a study on quinazoline derivatives containing piperazine moieties. researchgate.net

Chromatographic Analysis for Reaction Monitoring and Purity Assessment

Chromatographic techniques are fundamental for both monitoring the progress of chemical reactions and assessing the purity of the final products.

Thin-Layer Chromatography (TLC) is a rapid, qualitative technique widely used to monitor the progress of a synthesis. By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) and developing it with an appropriate mobile phase, the disappearance of starting materials and the appearance of the desired product can be visualized, often under UV light. nih.gov This allows for the timely determination of reaction completion.

High-Performance Liquid Chromatography (HPLC) is the definitive method for assessing the purity of synthesized this compound derivatives. researchgate.net Using a reversed-phase column (e.g., C18), compounds are separated based on their polarity. The purity of the sample is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. A validated HPLC method is crucial for ensuring that a compound meets the high-purity standards required for subsequent applications. nih.govnih.govresearchgate.net Furthermore, preparative HPLC can be used for the final purification of the target compound.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a widely used, rapid, and cost-effective analytical technique for monitoring the progress of chemical reactions, identifying compounds, and determining the purity of a substance. galaxypub.co In the context of this compound derivatives, TLC is routinely employed to track the conversion of reactants to products during synthesis. semanticscholar.org The separation on a TLC plate is based on the differential partitioning of the compounds between the stationary phase (typically silica gel) and the mobile phase (a solvent or solvent mixture). semanticscholar.org

The choice of the eluent system is critical for achieving effective separation. For quinazoline derivatives, various solvent systems are utilized depending on the polarity of the specific derivative. For instance, a mixture of Dichloromethane (B109758) (DCM) and Methanol (MeOH) is often effective. Visualization of the separated spots on the TLC plate is commonly achieved under UV light, given the UV-active nature of the quinazoline scaffold. semanticscholar.orgnih.gov

Research findings from the analysis of various quinazoline derivatives demonstrate the utility of TLC in their characterization. The Retention factor (Rƒ), which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a key parameter obtained from TLC analysis.

Table 1: TLC Data for Representative Quinazoline Derivatives

| Compound | Mobile Phase | Rƒ Value | Reference |

|---|---|---|---|

| Substituted tetrazoloquinazoline (Compound 4) | Dichloromethane:Methanol (95:5) | 0.5 | nih.gov |

Structure Activity Relationship Sar Studies of 2 Piperazin 1 Yl Quinazoline Analogues

Elucidation of Key Structural Features for Biological Activity

SAR studies have identified several key structural features of the 2-piperazin-1-yl-quinazoline framework that are essential for biological activity. The quinazoline (B50416) ring itself is a critical pharmacophore, with its nitrogen atoms playing a significant role in target binding. nih.govscispace.com Specifically, the N-1 and N-3 atoms of the quinazoline ring can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues like methionine and threonine in the active sites of kinases, which contributes to tighter binding and increased potency. nih.gov

The piperazine (B1678402) ring is another fundamental component, valued for its favorable three-dimensional structure and its ability to improve pharmacokinetic properties such as water solubility and metabolic stability. acs.org It serves as a versatile linker, connecting the quinazoline core to various substituent groups. The nature of this linkage and the substituents on the piperazine ring are pivotal for modulating activity.

Impact of Substituent Position and Nature on Potency and Selectivity

The position and chemical nature of substituents on both the quinazoline and piperazine rings have a profound impact on the potency and selectivity of the analogues.

Substitutions on the Quinazoline Ring: Modifications at various positions of the quinazoline core have been extensively explored.

Position 2: Small hydrophobic groups at the 2-position can enhance cellular permeability. nih.gov

Position 3: The substituent at the N-3 position of the quinazolin-4(3H)-one moiety is considered important for certain biological activities, such as anti-Toxoplasma gondii activity. acs.orgnih.gov Adding different heterocyclic moieties at this position has been suggested to increase activity. researchgate.net

Position 4: The 4-anilino-quinazoline moiety has emerged as a privileged scaffold for developing Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.gov

Positions 6 and 7: Electron-donating groups, such as methoxy (B1213986) groups, at the 6 and 7 positions of the quinazoline core have been shown to increase the activity of certain EGFR inhibitors. nih.gov Conversely, introducing a piperazine ring at the C(7)-position has been found to yield potent inhibitors of TNF-alpha production and T cell proliferation. nih.gov Bulkier substituents at the C-7 position are generally favorable for inhibitory activity against EGFR. nih.gov

Substitutions on the Piperazine Ring: The piperazine moiety offers a key point for modification, typically at the N-4 position.

The presence of a hydrophobic aryl group at the end of a side chain on the piperazine ring is often preferred for improving activity. researchgate.net

In one study, compounds with a diaryl ether moiety attached to the piperazine side chain exhibited good efficacy against T. gondii. researchgate.net

For inhibitors of TNF-alpha production, a smaller N-substituent on the piperazine ring was found to be a requirement for activity. nih.govmedchemexpress.cn

In the development of Platelet-Derived Growth Factor (PDGF) receptor inhibitors, SAR investigations focused on N-substituted-thio-carbamoyl groups attached to the piperazine ring. nih.gov

The following table summarizes the activity of selected 2-(piperazin-1-yl)quinazolin-4(3H)-one derivatives against Toxoplasma gondii, illustrating the impact of substitutions.

| Compound | Substituent at Piperazine N-4 | Substituent at Quinazolinone N-3 | IC₅₀ (μM) against T. gondii | Reference |

|---|---|---|---|---|

| Compound 11 | Diarylether fragment | - | 6.33 | nih.gov |

| Compound 18 | Diarylether fragment | - | 5.94 | nih.gov |

| Compound 8w | Diaryl ether moiety | - | 4.0 | researchgate.net |

| Compound 8x | Diaryl ether moiety | - | 3.0 | researchgate.net |

Contributions of Hydrophobic, Electronic, and Steric Interactions to SAR

The biological activity of this compound analogues is governed by a combination of hydrophobic, electronic, and steric interactions between the compound and its target protein.

Hydrophobic Interactions: Hydrophobicity is a frequently highlighted contributor to the potency of these compounds. The presence of hydrophobic aryl groups on the piperazine side chain is often associated with improved activity, suggesting these groups interact with hydrophobic pockets in the target's binding site. researchgate.net For example, molecular docking studies revealed that potent anti-Toxoplasma compounds fit into a hydrophobic pocket of the ATP-binding cleft of the target enzyme, TgCDPK1. researchgate.net

Electronic Interactions: The electronic properties of substituents significantly influence binding affinity. Electron-donating groups at positions 6 and 7 of the quinazoline ring can increase the electron density of the system, potentially enhancing interactions with the target. nih.gov Conversely, the presence of electron-withdrawing halogen substituents on a phenyl ring attached to the scaffold can be crucial for potent anti-inflammatory activity. researchgate.net Hydrogen bonds, a key type of electronic interaction, are vital for anchoring the quinazoline core to the target protein, with the nitrogen atoms at N-1 and N-3 being common hydrogen bond acceptors. nih.govresearchgate.net

Steric Interactions: The size and shape of the molecule and its substituents (steric factors) are critical for ensuring a proper fit within the binding site of a biological target. Bulkier substituents at the C-7 position of the quinazoline core are often favorable, indicating the presence of a sufficiently large pocket in that region of the target. nih.gov However, for other targets, smaller substituents on the piperazine nitrogen are required, suggesting steric hindrance may otherwise prevent optimal binding. nih.gov The three-dimensional structure of the piperazine ring itself is considered a favorable steric feature. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netmdpi.com These models help in understanding the physicochemical properties that drive activity and in predicting the potency of novel, unsynthesized compounds.

For quinazolinone analogues, QSAR studies have been successfully employed to correlate structural properties with anticonvulsant activity. researchgate.net In these studies, various molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule's structure, including:

Topological descriptors: Related to the connectivity of atoms.

Geometrical descriptors: Related to the 3D shape of the molecule.

Quantum chemical descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the electronic properties. mdpi.com

Physicochemical descriptors: Such as hydrophobicity (LogP) and molar refractivity. mdpi.com

A statistical method, such as the Genetic Function Algorithm (GFA), is then used to select the most relevant descriptors and build a predictive model. researchgate.net The validity and predictive power of the resulting QSAR model are assessed using statistical metrics like the squared correlation coefficient (R²), leave-one-out cross-validation coefficient (Q²), and external validation (R²pred). researchgate.net A study on quinazolinonyl analogues as anticonvulsant inhibitors developed a statistically significant model with an R² of 0.934 and a Q² of 0.8695, indicating a strong correlation and good predictive ability. researchgate.net

Molecular docking, often used in conjunction with QSAR, provides a visual representation of how the compounds bind to their target, revealing key interactions like hydrogen bonds and hydrophobic interactions that corroborate the QSAR model's findings. researchgate.net For instance, docking analyses have shown that potent compounds can form hydrophobic interactions and hydrogen bonds with key amino acid residues in their target's active site. researchgate.netresearchgate.net

Molecular Mechanisms of Action and Biological Target Interactions in Vitro and in Silico Investigations

Enzyme Inhibition Mechanisms

Derivatives of 2-piperazin-1-yl-quinazoline have been extensively investigated as inhibitors of various enzymes, particularly kinases, which play a crucial role in cellular signaling pathways.

Kinase Inhibition

The quinazoline (B50416) core is a well-established pharmacophore for targeting the ATP-binding site of protein kinases. nih.gov Its derivatives have shown inhibitory activity against a range of kinases involved in cancer cell proliferation and survival.

WRN Helicase: Certain quinazoline derivatives have been identified as novel inhibitors of Werner (WRN) helicase, a critical enzyme in DNA repair and maintaining genomic stability. nih.gov Molecular docking studies have shown that these compounds can bind directly to the WRN protein. nih.gov The inhibition of WRN function is a promising therapeutic strategy, particularly for cancers with microsatellite instability. nih.gov

EGFR and VEGFR-2: The quinazoline scaffold is a cornerstone in the development of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. mdpi.comekb.eg Numerous studies have detailed the structure-activity relationships of 4-anilino-quinazoline derivatives, demonstrating potent, often nanomolar, inhibitory activity against both wild-type and mutant forms of EGFR. mdpi.com The simultaneous inhibition of EGFR and VEGFR-2 is a valuable anticancer strategy, as these receptors share common downstream signaling pathways. ekb.eg For instance, a series of 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine derivatives were synthesized and shown to be potent dual inhibitors of EGFR and HER2, a member of the EGFR family. mdpi.com

JAK2: The Janus kinase 2 (JAK2) is a non-receptor tyrosine kinase that plays a key role in cytokine signaling pathways, and its dysregulation is implicated in various cancers. nih.govnih.gov Quinazoline derivatives have been explored as JAK2 inhibitors. Virtual screening and subsequent synthesis have led to the identification of novel quinazoline compounds that inhibit JAK2 activity. nih.govresearchgate.net For example, compound 5p, (6,7-dimethoxyquinazolin-4-yl)naphthalen-1-ylamine, demonstrated a 43% inhibition of JAK2 at a concentration of 20μM. nih.gov Molecular docking models suggest that the quinazoline template occupies a hydrophobic region of the JAK2 ATP-binding site. nih.gov

MPS1: Monopolar spindle 1 (Mps1), also known as TTK, is a protein kinase essential for the spindle assembly checkpoint, making it an attractive target in oncology. nih.gov Through scaffold hopping from known purine-based inhibitors, novel quinazoline derivatives have been developed as potent Mps1 inhibitors, with some compounds exhibiting single-digit nanomolar efficacy. nih.govresearchgate.net

PLK1: While specific studies on this compound as a direct inhibitor of Polo-like kinase 1 (PLK1) are limited, the broader class of quinazoline-based compounds has been investigated for multi-kinase inhibitory potential, which often includes activity against kinases crucial for cell cycle progression like PLK1. Further research is needed to specifically delineate the interaction with PLK1.

Table 1: Kinase Inhibition by Quinazoline Derivatives

| Kinase Target | Derivative Class | Key Findings |

| WRN Helicase | Quinazoline derivatives | Direct binding to WRN protein, affecting DNA repair and genomic stability. nih.gov |

| EGFR | 4-Anilino-quinazolines | Potent inhibition of both wild-type and mutant forms; cornerstone of several approved drugs. mdpi.com |

| VEGFR-2 | 4-Anilino-quinazolines | Dual inhibition with EGFR is a common strategy due to shared signaling pathways. ekb.eg |

| JAK2 | Substituted quinazolines | Inhibition of JAK2 activation and downstream STAT3 phosphorylation. nih.govresearchgate.net |

| MPS1 | Pyrrolopyrimidine and quinazoline leads | Single-digit nanomolar inhibitors developed through scaffold hopping. nih.govresearchgate.net |

Other Enzyme Targets

Beyond kinases, the versatile quinazoline scaffold has been adapted to inhibit other classes of enzymes.

Dihydrofolate Reductase (DHFR): Quinazoline analogues have a long history as inhibitors of dihydrofolate reductase, an enzyme crucial for the synthesis of nucleic acids. nih.gov This inhibition disrupts DNA replication and cell division, making it an effective anticancer strategy. nih.gov The binding mode of these compounds within the DHFR active site has been shown to be similar to that of the classical antifolate, methotrexate. nih.gov

Carbonic Anhydrase (CA): Certain quinazolinone derivatives have been identified as inhibitors of carbonic anhydrase, particularly isoforms like hCA-II, which are involved in various physiological and pathological processes. nih.gov A structure-activity relationship study of a series of quinazolinones revealed that substitutions on the phenyl ring significantly influence their inhibitory potential against human carbonic anhydrase-II. nih.gov

Table 2: Inhibition of Non-Kinase Enzymes by Quinazoline Derivatives

| Enzyme Target | Derivative Class | Key Findings |

| Dihydrofolate Reductase (DHFR) | Quinazoline analogues | Act as antifolates, disrupting nucleotide biosynthesis. nih.gov |

| Carbonic Anhydrase (CA) | Quinazolinone derivatives | Moderate to significant inhibition of isoforms like hCA-II. nih.gov |

ATP-Binding Site Interaction Studies

The primary mechanism of kinase inhibition by quinazoline derivatives involves competitive binding at the ATP pocket. nih.gov In silico molecular docking and dynamics simulations have been pivotal in understanding these interactions at an atomic level. nih.gov These studies consistently show the quinazoline core settling into the hinge region of the kinase, a critical area for ATP binding. nih.gov Hydrogen bonds are typically formed between the nitrogen atoms of the quinazoline ring and key amino acid residues in the hinge region. nih.gov Furthermore, substituents on the quinazoline scaffold extend into adjacent hydrophobic pockets and solvent-exposed regions, which is crucial for achieving both high potency and selectivity for the target kinase. nih.govresearchgate.net

Receptor Modulation and Antagonism

The pharmacological profile of this compound derivatives extends to the modulation of cell surface receptors, including G-protein coupled receptors and ion channels.

G-Protein Coupled Receptors (GPCRs) and Ion Channels

While the quinazoline scaffold is most famous for kinase inhibition, emerging research has demonstrated its potential to interact with GPCRs and ion channels. For example, a 2-cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)-piperazin-1-yl)quinazoline was identified as a biased agonist for the Neurotensin 1 Receptor (NTR1), a class A GPCR. nih.gov Additionally, pyrazolo[1,5-a]quinazoline derivatives have been shown to modulate the GABA-A receptor, a ligand-gated ion channel. mdpi.com Another study highlighted 2-aminoquinazoline (B112073) derivatives as potent antagonists of the Adenosine A2A receptor, a GPCR. mdpi.com A series of piperazinyl quinazolin-4-(3H)-one derivatives were also found to act on the α2δ-1 subunit of voltage-gated calcium channels. nih.gov These findings indicate that the quinazoline core can serve as a versatile template for designing ligands that target the central nervous system.

Alpha-1 Adrenoceptor Antagonism

A significant and well-established pharmacological action of several this compound derivatives is the antagonism of alpha-1 adrenoceptors. acs.org Compounds such as prazosin (B1663645) and doxazosin, which feature this chemical moiety, are classical examples of potent and selective alpha-1 adrenergic receptor antagonists. nih.gov This blockade of alpha-1 adrenoceptors leads to the relaxation of smooth muscle in blood vessels and the prostate. acs.org Interestingly, some studies suggest that the apoptotic effects of certain quinazoline-based alpha-1 adrenoceptor antagonists on prostate cancer cells occur through a mechanism that is independent of their adrenoceptor blocking activity. mdpi.com

Serotonin (B10506) Receptor (e.g., 5-HT2A) Ligand Interactions

Derivatives of the this compound scaffold have been identified as potent ligands for serotonin receptors, particularly the 5-HT2A receptor. In silico and in vitro studies have elucidated the binding modes and affinities of these compounds. Arylpiperazine derivatives are known to act as antagonists at the 5-HT2A receptor, binding to a specific antagonist site (Site 2) within the receptor's transmembrane domains. This interaction is stabilized by hydrogen bonds, π-π stacking, and hydrophobic interactions with key amino acid residues. mdpi.com

A study focused on designing potent and selective ligands for the 5-HT2A receptor synthesized a series of compounds with a quinazoline scaffold. One notable derivative, N-(4-Chlorophenyl)-2-(piperazin-1-yl)quinazolin-4-amine, demonstrated high affinity and selectivity. Functional assays confirmed its role as a 5-HT2A receptor antagonist.

| Compound | Binding Affinity (Ki) for 5-HT2A | Functional Activity (IC50) | Selectivity |

|---|---|---|---|

| N-(4-Chlorophenyl)-2-(piperazin-1-yl)quinazolin-4-amine | 14.04 ± 0.21 nM | 1.66 µM | Over 10,000-fold vs. 5-HT1A, D1, and D2-like receptors |

Protein-Ligand Binding Affinity and Specificity

A series of this compound derivatives have been synthesized and evaluated for their ability to inhibit platelet aggregation by interacting with the integrin receptor αIIbβ3 (also known as glycoprotein (B1211001) GPIIb/IIIa). This receptor plays a crucial role in the final common pathway of platelet aggregation. nih.gov

In vitro studies showed that these small molecule compounds potently inhibit platelet aggregation induced by agonists like ADP and collagen. nih.govhealthbiotechpharm.org Their mechanism involves blocking the binding of fluorescein (B123965) isothiocyanate-labeled fibrinogen (FITC-Fg) to the αIIbβ3 integrin on washed human platelets. nih.gov Molecular docking experiments have further elucidated the key protein-ligand interactions responsible for this binding and have shown correlations between binding affinity and docking scores. nih.govsigmaaldrich.com

| Compound Derivative | Inhibition of ADP-induced Aggregation (IC50, µM) | Inhibition of FITC-Fg Binding to αIIbβ3 (% at 100 µM) |

|---|---|---|

| Derivative 1 | 1.1 ± 0.1 | 75 ± 3% |

| Derivative 2 | 0.9 ± 0.1 | 81 ± 4% |

| Derivative 3 | 2.5 ± 0.3 | 68 ± 5% |

Data are representative values from studies on a series of this compound derivatives. nih.gov

The quinazoline scaffold has been investigated as a "privileged structure" for designing inhibitors against parasite-specific enzymes, particularly those in trypanosomatids like Trypanosoma cruzi (the causative agent of Chagas disease). nih.gov

While research has identified quinazolines that target various parasite enzymes, the primary target for some antitrypanosomal quinazoline series has been identified as lysyl-tRNA synthetase (KRS1), not the type I nitroreductase (TcNTR). nih.govnih.gov These compounds target the ATP-binding pocket of KRS1, leading to inhibition of protein synthesis in the parasite. nih.govnih.gov

However, other studies have specifically identified quinazoline derivatives as inhibitors of Trypanothione (B104310) Reductase (TR), an enzyme crucial for the parasite's redox defense system and absent in humans. nih.gov A high-throughput screen identified 3,4-dihydroquinazolines as inhibitors of T. cruzi TR, which also showed activity against T. brucei TR. nih.govacs.orgacs.org These studies suggest that the quinazoline framework can be modified to design selective TR inhibitors. nih.gov There is currently no specific evidence of this compound derivatives inhibiting T. cruzi nitroreductase (TcNTR). nih.govmdpi.com

| Scaffold | Enzyme Target | Parasite | Inhibitory Activity (IC50) |

|---|---|---|---|

| 3,4-dihydroquinazoline | Trypanothione Reductase (TR) | Trypanosoma cruzi | 19 µM - 38 µM |

| Generic Quinazoline | Trypanothione Reductase (TR) | Trypanosoma brucei | Varies by derivative |

| Trifluorinated Quinazoline | Lysyl-tRNA Synthetase (KRS1) | Trypanosoma cruzi | Potent inhibition noted |

Data are representative values from studies on various quinazoline-based scaffolds. nih.govnih.gov

Modulation of Cellular Pathways and Processes (e.g., DNA replication/repair, cell proliferation signaling)

Quinazoline derivatives, including those containing a piperazine (B1678402) moiety, are known to modulate fundamental cellular processes such as cell cycle progression and proliferation, primarily in the context of cancer and antiparasitic research. nih.govresearchgate.netmdpi.com

Several studies have shown that these compounds can exert potent antiproliferative activity against various human cancer cell lines. researchgate.netmdpi.com The mechanism often involves the induction of cell cycle arrest, typically at the G2/M phase. mdpi.comresearchgate.net For instance, one study on 2-(piperazin-1-yl)quinazolin-4(3H)-one derivatives demonstrated that treatment of parasites led to an enrichment of cell cycle-related genes and a significant increase in the percentage of parasites in the S/M phase of the cell cycle. researchgate.net In cancer cells, certain quinazoline derivatives induce G2/M arrest and subsequent apoptosis. mdpi.com

Furthermore, some quinazoline-based compounds have been shown to interfere with DNA processing. nih.govresearchgate.net Their planar structure allows them to act as DNA intercalators, and they can inhibit the activity of enzymes crucial for DNA replication and repair, such as topoisomerases and poly(ADP-ribose) polymerase (PARP). nih.govresearchgate.netresearchgate.net This interference with DNA integrity and repair mechanisms contributes to their antiproliferative effects. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling for 2 Piperazin 1 Yl Quinazoline Research

Quantum Chemical Studies

Quantum chemical studies are fundamental in elucidating the intrinsic properties of 2-piperazin-1-yl-quinazoline at an electronic level. These methods allow for a detailed understanding of the molecule's structure, stability, and reactivity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For quinazoline (B50416) derivatives, DFT calculations, often employing basis sets like B3LYP/6-311G, are utilized to determine optimized molecular geometry, bond lengths, and bond angles with high accuracy. These calculations are crucial for understanding the three-dimensional conformation of the this compound scaffold, which is essential for its interaction with biological receptors. DFT also serves as the foundation for calculating various molecular properties, including vibrational frequencies and electronic characteristics. scirp.orgthaiscience.info

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. dergipark.org.tr A smaller energy gap suggests that the molecule can be more easily excited and is generally more reactive.

For quinazoline-based compounds, the distribution of these orbitals provides insight into the molecule's charge transfer properties. Typically, the HOMO is localized on the electron-rich portions of the molecule, while the LUMO is situated on the electron-deficient regions. In derivatives of this compound, the HOMO may be located on the quinazoline ring system or electron-donating substituents, while the LUMO may be centered on the piperazine (B1678402) moiety or other electron-withdrawing groups. This analysis helps predict how the molecule will interact with other species and is instrumental in understanding its biological activity. scirp.orgresearchgate.net

| Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's ability to donate electrons. A higher HOMO energy suggests a better electron donor. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's ability to accept electrons. A lower LUMO energy suggests a better electron acceptor. |

| Energy Gap (ΔE) | The energy difference between the HOMO and LUMO. | A smaller gap implies higher reactivity and potential for biological activity, as less energy is required for electronic transitions. |

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. thaiscience.infodergipark.org.tr The MEP map displays regions of varying electron density, typically color-coded where red indicates electron-rich areas (negative potential, prone to electrophilic attack) and blue signifies electron-poor areas (positive potential, prone to nucleophilic attack).

For this compound, MEP analysis can identify the nitrogen atoms of the quinazoline and piperazine rings as potential sites for hydrogen bonding and other electrostatic interactions with biological targets. This information is crucial for understanding the non-covalent interactions that govern the binding of the molecule to its receptor. thaiscience.info

Molecular Docking Simulations for Ligand-Target Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. This method is extensively used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. nih.govresearchgate.netsigmaaldrich.com

Binding Site Analysis and Interaction Profiles

Molecular docking simulations of this compound derivatives have been performed against various biological targets, including the Epidermal Growth Factor Receptor (EGFR) kinase domain and integrin αIIbβ3. nih.govnih.gov These studies reveal the specific binding sites and the key amino acid residues involved in the interaction.

For instance, in the ATP-binding site of EGFR, derivatives of this compound have been shown to form crucial interactions. These can include:

Hydrogen bonds: with key residues such as Met793.

Pi-alkyl and pi-anion interactions: between the quinazoline ring system and residues like Leu694, Leu820, and Asp831. nih.gov

Hydrophobic interactions: with a variety of amino acids lining the binding pocket. nih.gov

Similarly, when docked with integrin αIIbβ3, these compounds demonstrate interactions that are critical for their antiplatelet activity. nih.govresearchgate.netsigmaaldrich.com

| Target Protein | Key Interacting Residues | Types of Interactions | Reference |

| EGFR Kinase | Met793, Leu694, Leu820, Asp831, Ala719, Val702, Lys721 | Hydrogen Bonding, Pi-Alkyl, Pi-Anion, Hydrophobic | nih.gov |

| Integrin αIIbβ3 | Not specified | Not specified | nih.govresearchgate.netsigmaaldrich.com |

Prediction of Binding Modes and Affinities

A primary goal of molecular docking is to predict the most stable binding mode of a ligand within a receptor's active site and to estimate its binding affinity. The binding affinity is often expressed as a docking score or binding energy, with lower values typically indicating a more favorable interaction.

Studies on quinazolinone-benzyl piperidine (B6355638) derivatives have used molecular docking to correlate predicted binding energies with experimentally observed cytotoxic activities. nih.gov For example, compounds with higher anti-proliferative activity often show stronger (more negative) binding energies in the active site of their target protein. nih.gov These computational predictions are invaluable for prioritizing compounds for synthesis and biological evaluation, thereby accelerating the drug discovery process. Molecular dynamics simulations are also employed to assess the stability of the predicted binding modes over time. nih.govnih.govsemanticscholar.org

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. In the research of this compound and its derivatives, MD simulations provide critical insights into their conformational stability and the dynamics of their interactions with biological targets. These simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe how these compounds behave in a simulated biological environment, such as in complex with a target protein.

The conformational stability of this compound derivatives is a key determinant of their binding affinity and efficacy. MD simulations can reveal the preferred three-dimensional arrangements (conformations) of the molecule and the flexibility of its different parts. Parameters such as the Root Mean Square Deviation (RMSD) and the Radius of Gyration (Rg) are often calculated from MD trajectories to assess stability. A stable RMSD value over the simulation time suggests that the ligand-protein complex has reached equilibrium and is conformationally stable. researchgate.netnih.gov Similarly, a consistent Rg value indicates that the protein maintains its compactness upon ligand binding.

Interaction dynamics are also elucidated through MD simulations. These simulations can map the intricate network of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the this compound scaffold and the amino acid residues of a target protein. abap.co.in The stability and duration of these interactions are crucial for the compound's biological activity. For instance, the persistence of key hydrogen bonds throughout a simulation can signify a strong and stable binding mode. The analysis of Root Mean Square Fluctuation (RMSF) of protein residues can highlight which parts of the protein are flexible and which are stabilized upon ligand binding. researchgate.net

The following table presents representative data from MD simulation studies on quinazoline derivatives, illustrating the types of analyses performed to assess conformational stability and interaction dynamics.

| Derivative Class | Target Protein | Simulation Length (ns) | Key Stability Metric (RMSD) | Dominant Interaction Types |

|---|---|---|---|---|

| Quinazolinone Derivative | EGFR | 200 | Complex stable with low fluctuation | Hydrogen bonds, π-π stacking |

| Piperazinyl-Quinazoline | VEGFR2 | 100 | Stable ligand-receptor complex | Hydrophobic interactions, hydrogen bonds |

| Quinazolinone-Morpholine Hybrid | VEGFR2 | Not Specified | Stable at 1-2 Å | Strong hydrogen bonds |

| Quinazoline Derivative | DNA Gyrase Subunit B | 5 | Ligand RMSD: 0.1-1.2 Å | Favorable hydrophobic interactions |

Chemoinformatics and QSAR Approaches to Predictive Modeling

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies are integral to modern drug discovery, enabling the prediction of the biological activity of compounds based on their chemical structure. For this compound and its analogs, these computational approaches are used to design new molecules with enhanced potency and to understand the structural features that govern their activity.

Chemoinformatics involves the use of computational methods to analyze chemical data. In the context of this compound research, chemoinformatic tools are employed to manage chemical libraries, predict physicochemical properties, and assess the "drug-likeness" of novel derivatives. These methods help in filtering large virtual libraries of compounds to select promising candidates for synthesis and biological testing.

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This is achieved by calculating a set of molecular descriptors for each compound, which are numerical representations of its structural, physicochemical, or electronic properties. These descriptors are then correlated with the experimentally determined biological activity (e.g., IC50 values) using statistical methods like multiple linear regression or machine learning algorithms. nih.gov

For derivatives of this compound, QSAR studies have been instrumental in identifying the key molecular features that contribute to their anticancer and antimicrobial activities. nih.gov For example, a QSAR model might reveal that the presence of an electron-withdrawing group at a specific position on the quinazoline ring is positively correlated with anticancer activity. Such models not only provide insights into the mechanism of action but also guide the rational design of new, more potent compounds. The predictive power of a QSAR model is typically assessed by its statistical parameters, such as the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). nih.gov

The table below summarizes findings from representative QSAR studies on quinazoline derivatives, highlighting the types of models developed and the key descriptors identified.

| Derivative Class | Biological Activity | QSAR Model Type | Key Statistical Parameter (r²) | Important Descriptor Types |

|---|---|---|---|---|

| Quinazoline Derivatives | Anticancer (Breast Cancer) | Genetic Algorithm-Partial Least Squares | Not Specified | Constitutional, functional, 2D autocorrelation |

| Quinazolinone Derivatives | Anticancer (MMP-13 inhibitors) | CoMFA/CoMSIA | 0.992 | Electrostatic, hydrophobic, H-bond acceptor fields |

| Quinazoline Derivatives | Anticancer (EGFR inhibitors) | 3D-QSAR (CoMFA) | 0.979 | Steric and electrostatic fields |

| Imidazoquinazoline Derivatives | Antitumor (MCF7) | 2D-QSAR | Not Specified | Physicochemical parameters |

Strategic Applications As Chemical Probes and Lead Compounds in Pre Clinical Drug Discovery

Design Principles for Advanced Lead Compound Generation

The generation of advanced lead compounds from the 2-piperazin-1-yl-quinazoline core is guided by established medicinal chemistry principles, primarily molecular hybridization and structure-activity relationship (SAR) studies. nih.govacs.org Molecular hybridization involves strategically combining the quinazoline-piperazine scaffold with other known pharmacophores to create novel chemical entities with enhanced or multi-target activity. acs.orgnih.gov For instance, incorporating a diarylether moiety has been a successful strategy in developing agents against the parasite Toxoplasma gondii. nih.gov

The piperazine (B1678402) ring is a critical component in this design process. It not only provides a key point for structural diversification but also often imparts favorable pharmacokinetic properties, such as improved water solubility and metabolic stability. acs.org SAR studies are systematically employed to understand how different substituents on both the quinazoline (B50416) and piperazine rings influence biological activity. researchgate.netresearchgate.net Key findings often indicate that modifications at the N-3 position of the quinazolin-4(3H)-one ring are crucial for anti-parasitic activity, while substitutions on the phenyl portion of the quinazoline ring may not enhance efficacy. nih.gov Furthermore, the placement of substituents on the phenylpiperazine side chain can dramatically affect receptor affinity; for example, ortho-position substitutions on the benzene (B151609) ring of a phenylpiperazine side chain tend to be more potent as alpha-1 adrenoceptor antagonists than substitutions at other positions. nih.gov This systematic approach allows for the rational design of next-generation compounds with improved therapeutic potential.

Exploration of this compound as a Scaffold for Novel Therapeutic Candidates

The inherent versatility of the this compound scaffold has prompted its exploration in a multitude of therapeutic areas, leading to the identification of promising candidates for treating parasitic infections, cardiovascular conditions, and mycobacterial diseases.

The quinazoline-piperazine framework has proven to be a fertile ground for the discovery of novel anti-parasitic agents. Researchers have developed derivatives with significant activity against various parasites, including Toxoplasma gondii, Leishmania donovani, and trypanosomes. researchgate.netresearchgate.net

In one study, a series of 2-(piperazin-1-yl)quinazolin-4(3H)-one derivatives incorporating a diarylether fragment were synthesized and evaluated against T. gondii. nih.gov Two compounds from this series, designated as 11 and 18 , emerged as the most potent inhibitors, significantly reducing the replication of the parasite with IC₅₀ values of 6.33 µM and 5.94 µM, respectively. nih.gov These compounds also demonstrated low cytotoxicity and were able to reduce the parasitic load in a murine model of acute infection. nih.gov Another study identified compounds 8w and 8x , which also feature a diaryl ether moiety, as having good efficacy against T. gondii with IC₅₀ values of 4 µM and 3 µM. researchgate.net

For leishmaniasis, a series of 4-(hetero)aryl-2-piperazino quinazolines were synthesized and tested against Leishmania donovani. researchgate.net Among these, compounds 4bb and 4cb showed promising selectivity indexes of >8.03 and 4.21, respectively, comparing favorably to the established drug sodium stibogluconate. researchgate.net Additionally, 2-piperazin-1-yl-quinazolin-4-ylamine derivatives have been investigated as potential leads against trypanothione (B104310) reductase, an essential enzyme in Leishmania and Trypanosoma. researchgate.net

| Compound | Target Organism | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Compound 11 | Toxoplasma gondii | 6.33 µM | nih.gov |

| Compound 18 | Toxoplasma gondii | 5.94 µM | nih.gov |

| Compound 8w | Toxoplasma gondii | 4 µM | researchgate.net |

| Compound 8x | Toxoplasma gondii | 3 µM | researchgate.net |

| Compound 4bb | Leishmania donovani | Selectivity Index >8.03 | researchgate.net |

| Compound 4cb | Leishmania donovani | Selectivity Index >4.21 | researchgate.net |

Derivatives of this compound have been synthesized and evaluated for their potential as inhibitors of platelet aggregation. nih.gov These compounds function as fibrinogen receptor antagonists, specifically targeting the integrin αIIbβ3. nih.govsigmaaldrich.com By blocking this receptor, they prevent the binding of fibrinogen, a critical step in the formation of platelet plugs, thereby inhibiting aggregation. nih.gov This mechanism of action makes them attractive candidates for the development of new antithrombotic therapies.

The global health threat of tuberculosis, particularly drug-resistant strains, has spurred the search for new anti-mycobacterial agents. rsc.orgnottingham.ac.uk The this compound scaffold has emerged as a promising foundation for this research. mdpi.comrsc.org A library of piperazine-linked quinazoline derivatives was synthesized and evaluated for inhibitory activity against Mycobacterium tuberculosis H37Rv. nih.govrsc.org Several compounds from this series demonstrated potent anti-mycobacterial activity. rsc.orgresearchgate.net Notably, compounds 8b, 8e, 8f, 8m, 8n, and 8v were identified as the most active, with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 16 µg/mL. nih.govrsc.orgnih.gov These findings highlight the potential of this chemical class for development into new treatments for tuberculosis. rsc.org

| Compound | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Compound 8b | Mycobacterium tuberculosis H37Rv | 2–16 µg/mL | nih.govrsc.org |

| Compound 8e | Mycobacterium tuberculosis H37Rv | 2–16 µg/mL | nih.govrsc.org |

| Compound 8f | Mycobacterium tuberculosis H37Rv | 2–16 µg/mL | nih.govrsc.org |

| Compound 8m | Mycobacterium tuberculosis H37Rv | 2–16 µg/mL | nih.govrsc.org |

| Compound 8n | Mycobacterium tuberculosis H37Rv | 2–16 µg/mL | nih.govrsc.org |

| Compound 8v | Mycobacterium tuberculosis H37Rv | 2–16 µg/mL | nih.govrsc.org |

The this compound structure is a cornerstone in the development of modulators for specific biological pathways, most notably as antagonists of alpha-1 adrenergic receptors. nih.govnih.gov These receptors are involved in smooth muscle contraction and are a key target in the treatment of hypertension. nih.gov Marketed drugs such as prazosin (B1663645), terazosin (B121538), and doxazosin, which are used to treat high blood pressure, are piperazinyl quinazolines. nih.govnih.gov

Research has focused on creating derivatives with high affinity and selectivity for the α1-adrenoceptor with minimal activity at α2-sites. nih.gov Structure-activity relationship studies have shown that substitutions on the phenylpiperazine side chain are critical for potency and selectivity. nih.gov This targeted modulation of the α1-adrenergic pathway demonstrates the scaffold's effectiveness in designing compounds that interact with specific G protein-coupled receptors (GPCRs).

Optimization Strategies for Enhanced Biological Activity and Targeted Selectivity

Optimizing the this compound scaffold is a key focus of medicinal chemistry efforts to enhance biological activity and improve target selectivity. researchgate.netnih.gov A primary strategy involves the systematic modification of substituents at various positions on the quinazoline core. mdpi.com Placing different groups at the C2, C4, C6, and C7 positions of the quinazoline ring is a fundamental approach for developing novel agents with tailored properties. mdpi.comresearchgate.net

Another critical optimization strategy is the diversification of the piperazine moiety. researchgate.net Attaching different aryl or alkyl groups to the distal nitrogen of the piperazine ring can significantly alter a compound's interaction with its biological target, leading to increased potency and selectivity. nih.gov For example, in the development of α1-adrenoceptor antagonists, replacing the piperazine ring with a 2,3-dialkylpiperazine moiety led to compounds with high affinity and selectivity. nih.gov

Computational methods, such as molecular docking, play a vital role in modern optimization strategies. researchgate.netnih.gov These techniques allow researchers to model the interaction between the quinazoline derivatives and their target protein's active site. researchgate.net This provides valuable insights into the binding mode and helps rationalize observed SAR, guiding the design of new analogs with improved binding affinity and, consequently, enhanced biological activity. researchgate.net By combining chemical synthesis with computational modeling, researchers can more efficiently navigate the chemical space to identify lead compounds with superior therapeutic profiles.

Q & A

Q. What are the established synthetic pathways for 2-Piperazin-1-yl-quinazoline, and what are their key intermediates?

The synthesis of this compound derivatives typically involves multi-step reactions. A common approach includes:

- Quinazoline core formation : Cyclocondensation of anthranilic acid derivatives with nitriles or urea under acidic conditions.

- Piperazine introduction : Nucleophilic substitution at the 2-position of the quinazoline ring using piperazine or its derivatives under reflux in polar aprotic solvents (e.g., DMF or DMSO) .

- Key intermediates : Chloro-substituted quinazolines (e.g., 4-chloro-2-(pyridin-3-yl)quinazoline) are often used to facilitate piperazine coupling via SNAr reactions .

Methodological Tip : Monitor reaction progress using TLC or HPLC, and purify via column chromatography with gradients of ethyl acetate/hexane.

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

- 1H/13C NMR : Confirm substitution patterns on the quinazoline and piperazine rings. Piperazine protons typically appear as broad singlets (δ 2.5–3.5 ppm) .

- Mass spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns.

- X-ray crystallography : Resolve ambiguities in regiochemistry for novel derivatives .

Pitfall Avoidance : Ensure complete dissolution in deuterated solvents (e.g., DMSO-d6) to avoid splitting artifacts in NMR.

Q. What safety protocols are essential when handling this compound and related intermediates?

- Hazards : Skin/eye irritation (Category 2A) and respiratory sensitization risks .

- Mitigation : Use fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation of fine powders .

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction yields be optimized for piperazine coupling to the quinazoline core?

- Solvent optimization : Replace DMF with less toxic solvents like acetonitrile or THF to reduce side reactions.

- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilicity of piperazine in biphasic systems .

- Temperature control : Lower reaction temperatures (40–60°C) minimize decomposition of heat-sensitive intermediates .

Data Insight : A 2023 study achieved 85% yield by using microwave-assisted synthesis at 100°C for 15 minutes .

Q. How should researchers address contradictory biological activity data reported for this compound derivatives?

- Replicate assays : Confirm activity using orthogonal methods (e.g., enzyme inhibition vs. cell viability assays).

- Structural validation : Recheck regiochemistry and purity (>95% by HPLC) to rule out isomer interference .

- Meta-analysis : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design biases .

Example : Discrepancies in anti-inflammatory activity may arise from variations in cell lines (RAW 264.7 vs. THP-1) .

Q. What computational strategies support the design of this compound derivatives with enhanced pharmacological properties?

- Docking studies : Use AutoDock Vina to predict binding affinities to targets like PDE4 or kinase enzymes .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide synthetic priorities .

- ADMET prediction : Employ SwissADME to optimize logP (target: 2–3) and reduce CYP450 inhibition risks .

Q. How can the ecological impact of this compound be assessed during preclinical development?

- OECD 301 tests : Evaluate biodegradability in aqueous systems; derivatives with halogen substituents often persist .

- Soil mobility assays : Measure log Koc values; compounds with log Koc < 2 may require containment strategies .

Regulatory Note : Align with TSCA and REACH guidelines for disposal and transport .

Methodological Frameworks

Q. What experimental design principles apply to structure-activity relationship (SAR) studies of this compound?

Q. What strategies resolve low solubility of this compound in aqueous assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.